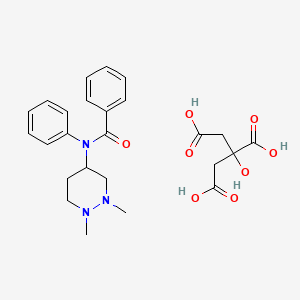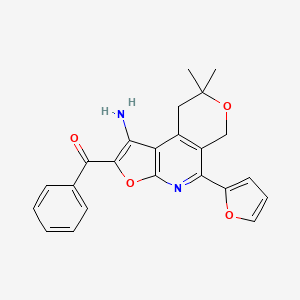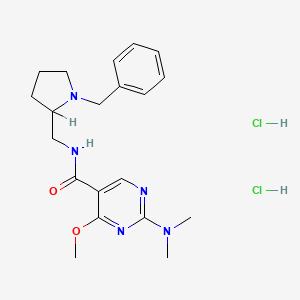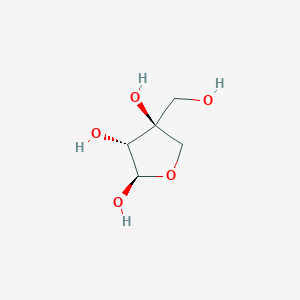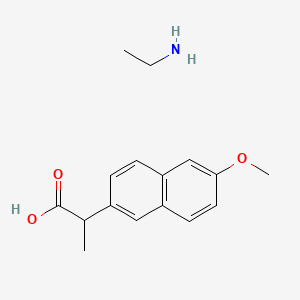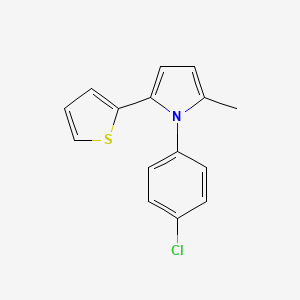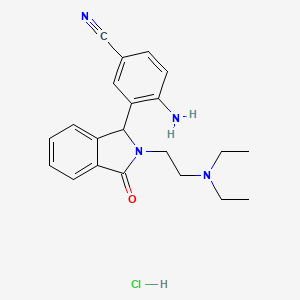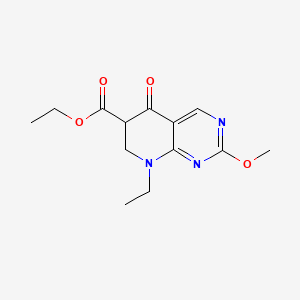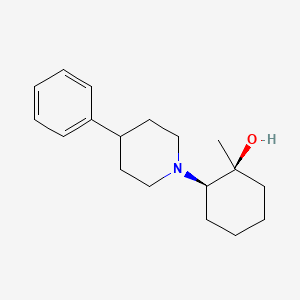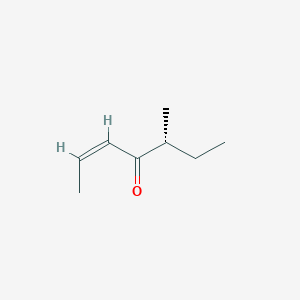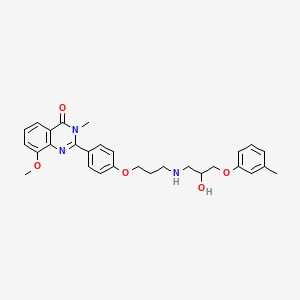
N,N'-(1,8-Dioxo-1,8-octanediyl)bisglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(1,8-Dioxo-1,8-octanediyl)bisglycine is a chemical compound with the molecular formula C12H20N2O6 It is known for its unique structure, which includes two glycine molecules linked by a 1,8-dioxo-1,8-octanediyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,8-Dioxo-1,8-octanediyl)bisglycine typically involves the reaction of glycine with a suitable dicarboxylic acid derivative. One common method is the reaction of glycine with suberic acid anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N,N’-(1,8-Dioxo-1,8-octanediyl)bisglycine may involve large-scale synthesis using automated reactors. The process would include the precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N,N’-(1,8-Dioxo-1,8-octanediyl)bisglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
N,N’-(1,8-Dioxo-1,8-octanediyl)bisglycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to protein and enzyme interactions.
Industry: The compound can be used in the production of polymers and other materials.
作用機序
The mechanism of action of N,N’-(1,8-Dioxo-1,8-octanediyl)bisglycine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of protein-protein interactions, and alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
N,N’-Suberoyldi: A similar compound with a different linking group.
N,N’-Adipoyldi: Another related compound with a shorter linking chain.
Uniqueness
N,N’-(1,8-Dioxo-1,8-octanediyl)bisglycine is unique due to its specific 1,8-dioxo-1,8-octanediyl linking group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
91638-57-2 |
|---|---|
分子式 |
C12H20N2O6 |
分子量 |
288.30 g/mol |
IUPAC名 |
2-[[8-(carboxymethylamino)-8-oxooctanoyl]amino]acetic acid |
InChI |
InChI=1S/C12H20N2O6/c15-9(13-7-11(17)18)5-3-1-2-4-6-10(16)14-8-12(19)20/h1-8H2,(H,13,15)(H,14,16)(H,17,18)(H,19,20) |
InChIキー |
QHGMHKBBZONBCP-UHFFFAOYSA-N |
正規SMILES |
C(CCCC(=O)NCC(=O)O)CCC(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


